2,2-difluoro-N'-hydroxypropanimidamide
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Overview
Description
Preparation Methods
The synthesis of 2,2-difluoro-N’-hydroxypropanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-difluoropropanamide with hydroxylamine . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2,2-difluoro-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
2,2-difluoro-N’-hydroxypropanimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-difluoro-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with biological molecules, potentially inhibiting enzymes or altering protein functions . The hydroxy group may also participate in hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
2,2-difluoro-N’-hydroxypropanimidamide can be compared with other similar compounds such as:
2,2-difluoropropanamide: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
N-hydroxypropanimidamide: Does not contain fluorine atoms, resulting in different chemical and biological properties.
2,2-difluoroacetamide: A smaller molecule with different reactivity and applications.
The uniqueness of 2,2-difluoro-N’-hydroxypropanimidamide lies in its combination of fluorine atoms and a hydroxy group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,2-difluoro-N'-hydroxypropanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2N2O/c1-3(4,5)2(6)7-8/h8H,1H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFLJSCBVMZXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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